N-(3-nitrophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound characterized by a unique arrangement of multiple heterocyclic structures. This compound features a nitrophenyl group, a pyridinyl group, and a triazolopyridazinyl group, making it a subject of interest in medicinal chemistry and materials science. Its molecular formula is , and it has a molecular weight of approximately 407.4 g/mol .
N-(3-nitrophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is classified as a heterocyclic compound due to the presence of multiple cyclic structures containing nitrogen atoms. It is also categorized as an organic sulfonamide, indicating its potential biological activity.
The synthesis of N-(3-nitrophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multi-step organic reactions. Key steps in the synthesis include:
The synthesis may require specific reaction conditions such as controlled temperatures, solvents, and catalysts to ensure high yields and purity of the final product.
The molecular structure of N-(3-nitrophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can be represented using various chemical notation systems:
InChI=1S/C18H13N7O3S/c26-16(20-13-3-5-14(6-4-13)25(27)28)11-29-17-8-7-15-21-22-18(24(15)23-17)12-2-1-9-19-10-12/h1-10H,11H2,(H,20,26)
This representation provides insight into its connectivity and stereochemistry.
The compound's structural data includes:
N-(3-nitrophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can undergo several types of chemical reactions:
These reactions are significant for modifying the compound's properties or for synthesizing derivatives with enhanced biological activity.
The mechanism of action for N-(3-nitrophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to active sites on these targets, potentially inhibiting or modulating their activity.
This interaction may initiate various biochemical pathways including:
While specific physical properties like density and melting point are not universally reported for this compound, it is essential for researchers to determine these parameters experimentally for their applications.
Key chemical properties include:
Relevant data from suppliers often includes Material Safety Data Sheets (MSDS), which provide critical information on handling and safety .
N-(3-nitrophenyl)-2-((3-(pyridin-3-y)-[1,2,4]triazolo[4,3-b]pyridazin-6-y)thio)acetamide has several applications in scientific research:
CAS No.: 20298-86-6
CAS No.: 13465-08-2
CAS No.: 98569-64-3
CAS No.:
CAS No.: 4685-03-4